molecular formula C25H20N2O2 B2422519 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide CAS No. 328016-27-9

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide

Cat. No.: B2422519
CAS No.: 328016-27-9
M. Wt: 380.447
InChI Key: WKLBAHUYLGLYHA-YZSQISJMSA-N
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Description

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide is an organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group attached to a naphthalene ring, which contributes to its distinct chemical behavior.

Mechanism of Action

Target of Action

The primary target of the compound (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide, also known as N’-[(1E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE, is the Al3+ ion . This ion plays a crucial role in various biological and environmental processes.

Mode of Action

The compound interacts with its target, the Al3+ ion, through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton within the molecule after it has been excited to a higher energy state. The ESIPT mechanism is responsible for the compound’s fluorescence properties, making it a sensitive sensor for the detection of Al3+ ions .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and signaling of Al3+ ions. The ESIPT mechanism, which is central to the compound’s mode of action, leads to changes in the fluorescence properties of the compound. These changes can be detected and used to infer the presence and concentration of Al3+ ions .

Pharmacokinetics

The compound’s fluorescence properties suggest that it could be used as a probe in biological systems, implying that it has the potential to be absorbed and distributed within these systems .

Result of Action

The result of the compound’s action is the emission of a fluorescence signal that can be detected and measured. This signal is directly related to the presence and concentration of Al3+ ions. The compound’s fluorescence properties change dramatically when it interacts with Al3+ ions, making it a sensitive and effective sensor for these ions .

Action Environment

The action of the compound and its efficacy as a sensor for Al3+ ions can be influenced by various environmental factors. For instance, the presence of other ions could potentially interfere with the compound’s interaction with Al3+ ions. Additionally, factors such as pH and temperature could also affect the ESIPT mechanism and, consequently, the compound’s fluorescence properties .

Preparation Methods

The synthesis of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 2,2-diphenylacetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product in solid form.

Chemical Reactions Analysis

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide can be compared with similar compounds such as:

These similar compounds share some photophysical properties but differ in their specific applications and molecular structures, highlighting the uniqueness of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide in various scientific contexts.

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-23-16-15-18-9-7-8-14-21(18)22(23)17-26-27-25(29)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24,28H,(H,27,29)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLBAHUYLGLYHA-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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